molecular formula C8H9N5 B8761055 2-Hydrazinylquinazolin-4-amine

2-Hydrazinylquinazolin-4-amine

Cat. No.: B8761055
M. Wt: 175.19 g/mol
InChI Key: JOHPNMFBJHJSRX-UHFFFAOYSA-N
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Description

Quinazolin-4-amine derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a quinazoline core with an amine group at position 4. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The structural versatility of the quinazoline scaffold allows for modifications at positions 2 and 4, enabling tailored physicochemical and pharmacological profiles.

2-Hydrazinylquinazolin-4-amine features a hydrazine (-NH-NH₂) substituent at position 2 and an amine (-NH₂) at position 4. Hydrazine groups are known to enhance polarity and hydrogen-bonding capacity, which may influence solubility and target binding .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-hydrazinylquinazolin-4-amine

InChI

InChI=1S/C8H9N5/c9-7-5-3-1-2-4-6(5)11-8(12-7)13-10/h1-4H,10H2,(H3,9,11,12,13)

InChI Key

JOHPNMFBJHJSRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly impacts molecular interactions and biological activity:

  • This could enhance solubility and target affinity, as seen in hydrazine-containing kinase inhibitors .
  • Morpholinyl Groups : Derivatives such as 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine () demonstrate balanced solubility and kinase inhibitory activity, attributed to morpholine’s moderate polarity .
  • Halogenated Substituents : 2-chloroquinazolin-4-amine derivatives () show improved electrophilic reactivity, facilitating cross-coupling reactions but may introduce toxicity concerns .

Substituent Effects at Position 4

The amine group at position 4 is often functionalized to modulate target specificity:

  • Primary Amines : N-(thiophen-2-ylmethyl)quinazolin-4-amine () shows potent kinase inhibition (IC₅₀ < 100 nM) due to its small size and flexibility .
  • Cyclohexylethyl Groups : N-(2-cyclohexylethyl)quinazolin-4-amine () exhibits increased hydrophobicity, favoring blood-brain barrier penetration but limiting solubility .
  • Aromatic Amines : N-(4-methoxyphenyl)quinazolin-4-amine () demonstrates π-π stacking interactions with kinase ATP-binding pockets, enhancing selectivity .

Physicochemical Properties

Compound Substituent (Position 2) Substituent (Position 4) Molecular Weight Melting Point (°C) Solubility (LogP) Reference
2-Hydrazinylquinazolin-4-amine Hydrazinyl -NH₂ ~188.22 Not reported Moderate (estimated) -
2-(4-Methoxyphenyl)quinazolin-4-amine 4-Methoxyphenyl -NH₂ 265.31 180 Low (3.1)
N-(Thiophen-2-ylmethyl)-6-arylquinazolin-4-amine Bromo/aryl Thiophen-2-ylmethyl 362.09–396.12 108–160 Moderate (2.5–3.5)
2-(Morpholin-4-yl)quinazolin-4-amine Morpholinyl -NH₂ 246.28 145–160 Moderate (1.8)

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